synthesis and characterization of 1,1,1,4,4,4-Hexafluorobutane
synthesis and characterization of 1,1,1,4,4,4-Hexafluorobutane
An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1,4,4,4-Hexafluorobutane and its Precursors
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1,1,4,4,4-hexafluorobutane (HFC-356mff) and its key chemical precursors. The document is tailored for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the chemistry of fluorinated alkanes. We will explore the prevalent synthetic routes, which often originate from unsaturated precursors like (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene, and delve into the critical characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, that are essential for structural elucidation and purity assessment. This guide emphasizes the causality behind experimental choices and provides field-proven insights, ensuring that the described protocols are robust and self-validating.
Introduction: The Significance of 1,1,1,4,4,4-Hexafluorobutane
1,1,1,4,4,4-Hexafluorobutane, also known by its refrigerant designation HFC-356mff, is a fluorinated hydrocarbon with the chemical formula C₄H₄F₆[1][2]. Its unique physicochemical properties, stemming from the high degree of fluorination, make it a compound of interest in various industrial and research applications. While not as common as its unsaturated counterparts, its study is integral to understanding the broader landscape of hydrofluorocarbons (HFCs).
The primary industrial relevance of related hexafluoro-C4 compounds, specifically the unsaturated (Z)-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz(Z)), lies in their application as next-generation refrigerants, foam-blowing agents, and working fluids for organic Rankine cycles.[3][4] These hydrofluoroolefins (HFOs) are valued for their low global warming potential (GWP) and short atmospheric lifetimes compared to older HFCs, positioning them as more environmentally sustainable alternatives.[3][4] The synthesis and characterization of the saturated alkane, 1,1,1,4,4,4-hexafluorobutane, are often intertwined with the chemistry of these industrially significant olefins, as it represents a key structural analogue and potential hydrogenation product.
Synthesis Pathways: A Focus on Precursor Chemistry
Direct synthesis of 1,1,1,4,4,4-hexafluorobutane is less commonly documented than the synthesis of its unsaturated precursors. The most prevalent and versatile approaches involve the chemical modification of commercially available (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes.[5][6][7] These reactions provide access to a range of saturated and functionalized hexafluorobutane derivatives.
Halogenation of Hexafluorobut-2-enes
A primary route to saturated hexafluorobutanes involves the addition of halogens across the double bond of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene. This reaction is a cornerstone for producing key intermediates.
Causality of Experimental Design: The reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene is significantly accelerated by ultraviolet (UV) irradiation.[5][6] This is because UV light initiates the reaction by homolytically cleaving the bromine molecule (Br₂) into two bromine radicals (Br•). These highly reactive radicals then attack the electron-rich double bond of the hexafluorobutene, propagating a free-radical chain reaction that leads to the formation of the dibrominated alkane. This photochemical initiation provides a controlled and efficient pathway to the desired product, often resulting in high yields.[5]
The general scheme for this halogenation is as follows:
Caption: Halogenation of Hexafluorobut-2-ene.
Synthesis via Semi-Hydrogenation of Alkynes
An alternative strategy involves the cis-selective semi-hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne.[8] This method is particularly valuable for producing the (Z)-isomer of hexafluorobut-2-ene, a compound with significant industrial applications.[4][8]
Causality of Experimental Design: The choice of catalyst is paramount for achieving high selectivity. A palladium and bismuth catalyst supported on porous aluminum fluoride (Pd + Bi/PAF) has been shown to be effective.[8] Bismuth acts as a promoter, modifying the palladium surface to enhance the selectivity towards the cis-alkene product while minimizing over-hydrogenation to the fully saturated alkane. This catalytic system provides a potential pathway for the industrial production of Z-HFO-1336mzz.[8]
Detailed Experimental Protocol: Synthesis of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane[5]
This protocol describes the bromination of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene, a key step in producing a saturated hexafluorobutane derivative.
Materials:
-
(E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene
-
Liquid Bromine (Br₂)
-
Reaction vessel suitable for photochemical reactions (e.g., quartz)
-
UV lamp
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene.
-
Cool the vessel in an ice bath to control the reaction temperature, as the halogenation is exothermic.
-
Under UV irradiation, slowly add a stoichiometric amount of liquid bromine to the reaction mixture with continuous stirring. The reaction proceeds faster under UV light.[5][6]
-
Continue the reaction until the characteristic red-brown color of bromine disappears, indicating its complete consumption.
-
Upon completion, the reaction mixture will contain 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane as a mixture of stereoisomers.[5][6]
-
Isolate the pure product by distillation. The product is characterized as a mixture of stereoisomers.[5]
Characterization and Structural Elucidation
A multi-technique approach is essential for the unambiguous characterization of 1,1,1,4,4,4-hexafluorobutane and its derivatives. NMR spectroscopy, mass spectrometry, and infrared spectroscopy each provide complementary information to confirm the molecular structure and assess purity.
Caption: General workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural analysis of fluorinated compounds. The combination of ¹H, ¹⁹F, and ¹³C NMR provides a complete picture of the molecule's carbon-hydrogen-fluorine framework.
Expert Insight: The analysis of ¹³C-satellite spectra in conjunction with heteronuclear noise decoupling is a sophisticated technique that allows for the precise determination of chemical shifts and coupling constants in complex spin systems like 1,1,1,4,4,4-hexafluorobutane.[9][10] This method is crucial for resolving overlapping signals and extracting detailed structural information, such as the molecule's predominant conformation in solution, which has been shown to be the trans-rotamer.[9][10]
Summary of Spectroscopic Data for 1,1,1,4,4,4-Hexafluorobutane
| Nucleus | Chemical Shift (δ) | Coupling Constants (J) | Reference |
| ¹H | ~2.46 ppm | ³J(HF) = 11.5 Hz, ²J(HH) = -13.0 Hz, ³J(HH) = 5.0 Hz, ³J(HH) = 8.8 Hz | [9] |
| ¹⁹F | - | ⁵J(FF) = 1.5 Hz | [9] |
| ¹³C (CH₂) | ~28.8 ppm | ¹J(CH) = 130.9 Hz, ²J(CF) = 28.1 Hz | [9] |
| ¹³C (CF₃) | ~127.3 ppm | ¹J(CF) = 277.1 Hz, ²J(CC) = 35.1 Hz | [9] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which provides additional structural evidence. For 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, the mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragments resulting from the loss of fluorine [M-F]⁺, bromine [M-Br]⁺, or a trifluoromethyl group [M-CF₃]⁺.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific bonds and functional groups. For saturated alkanes like 1,1,1,4,4,4-hexafluorobutane, the spectrum is characterized by:
-
C-H stretching vibrations: Typically found in the 2850–3000 cm⁻¹ region.[12]
-
C-H bending and rocking vibrations: Occur at lower frequencies, such as 1470-1450 cm⁻¹ for bending and 1370-1350 cm⁻¹ for methyl rocking.[12]
-
C-F stretching vibrations: These are typically strong absorptions in the 1000–1400 cm⁻¹ region. The presence of multiple C-F bonds results in strong, complex bands in this fingerprint region.
Detailed Protocol: NMR Sample Preparation and Analysis
Objective: To obtain high-resolution ¹H, ¹⁹F, and ¹³C NMR spectra for structural confirmation.
Materials:
-
Synthesized 1,1,1,4,4,4-hexafluorobutane sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm diameter)
-
Pipettes
-
NMR Spectrometer
Procedure:
-
Accurately weigh approximately 5-10 mg of the purified sample.
-
Dissolve the sample in ~0.6-0.7 mL of the deuterated solvent directly in a clean, dry vial. Ensure complete dissolution.
-
Using a pipette, transfer the solution into a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
Insert the tube into the NMR spectrometer.
-
Acquire the spectra according to standard instrument procedures for ¹H, ¹⁹F, and ¹³C nuclei. It is often beneficial to run a ¹⁹F-decoupled ¹H spectrum to simplify the proton signals by removing the H-F coupling.
-
Process the acquired data (Fourier transform, phase correction, baseline correction) and integrate the signals.
-
Analyze the chemical shifts, coupling constants, and signal multiplicities to confirm the structure of 1,1,1,4,4,4-hexafluorobutane.
Physicochemical Properties and Safety Considerations
Understanding the physical properties and handling requirements is critical for the safe and effective use of 1,1,1,4,4,4-hexafluorobutane in a laboratory setting.
Physicochemical Data for 1,1,1,4,4,4-Hexafluorobutane
| Property | Value | Reference |
| Molecular Formula | C₄H₄F₆ | [1][2] |
| Molecular Weight | 166.06 g/mol | [2] |
| CAS Number | 407-59-0 | [1][2] |
| Appearance | Liquefied gas | [1] |
Safety and Handling
1,1,1,4,4,4-Hexafluorobutane is classified as a liquefied gas under pressure and may explode if heated.[1] It is also known to cause skin and serious eye irritation, as well as respiratory irritation.[1]
Core Safety Protocols:
-
Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[1][13] Emergency eye wash fountains and safety showers should be readily accessible.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[1] In case of inadequate ventilation, respiratory protection is required.[1]
-
Handling Gas Cylinders: Cylinders should be securely chained and protected from physical damage.[1][13] Use a suitable hand truck for movement.[14]
-
Storage: Store in a dry, cool, well-ventilated area away from direct sunlight and heat sources.[1] Do not expose to temperatures exceeding 50°C.[1]
-
Spill Response: In case of a leak, evacuate unnecessary personnel and ensure adequate ventilation.[13] Avoid breathing the gas.[13]
Conclusion
The synthesis and characterization of 1,1,1,4,4,4-hexafluorobutane are intrinsically linked to the chemistry of its unsaturated precursors, which hold significant industrial value. The primary synthetic routes leverage the reactivity of the double bond in (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene, with halogenation being a key transformation to produce saturated derivatives. A rigorous characterization protocol, centered around multinuclear NMR spectroscopy and supported by mass spectrometry and IR analysis, is imperative for unambiguous structural verification and purity control. Adherence to strict safety protocols is essential when handling this pressurized and irritating substance. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently work with this and related fluorinated compounds.
References
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